molecular formula C9H13NO2S B1418560 4-[(Ethanesulfonyl)methyl]aniline CAS No. 192218-45-4

4-[(Ethanesulfonyl)methyl]aniline

Cat. No. B1418560
M. Wt: 199.27 g/mol
InChI Key: AFSWLHHKINPPFC-UHFFFAOYSA-N
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Description

4-[(Ethanesulfonyl)methyl]aniline is a chemical compound with the molecular formula C9H13NO2S. It has a molecular weight of 199.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-[(Ethanesulfonyl)methyl]aniline is 1S/C9H13NO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 . This code represents the compound’s molecular structure. The compound’s canonical SMILES representation is CCS(=O)(=O)CC1=CC=C(C=C1)N .


Physical And Chemical Properties Analysis

4-[(Ethanesulfonyl)methyl]aniline is a powder that is stored at room temperature . It has a melting point of 113-115 degrees Celsius .

Scientific Research Applications

Palladium-Catalyzed Amination

4-[(Ethanesulfonyl)methyl]aniline and its derivatives are used in palladium-catalyzed amination of aryl halides. This process is instrumental in preparing anilines, especially those with sensitive functional groups (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).

Crystal Structure and DFT Studies

The compound's crystal structure and Density Functional Theory (DFT) studies provide insights into its molecular geometry and interaction potential. This information is crucial for understanding the compound's reactivity and potential applications in materials science (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

Biomarker Detection

Derivatives of 4-[(Ethanesulfonyl)methyl]aniline, like 4-Aminophenol, are used as biomarkers in detecting aniline exposure in the human body. Their detection in biofluids like urine is vital for monitoring occupational and environmental health risks (Jin & Yan, 2021).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and it may cause an allergic skin reaction . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-(ethylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWLHHKINPPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethanesulfonyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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